Product packaging for 4-(2-Oxopropoxy)-2H-1-benzopyran-2-one(Cat. No.:)

4-(2-Oxopropoxy)-2H-1-benzopyran-2-one

Cat. No.: B8356725
M. Wt: 218.20 g/mol
InChI Key: FLRCUUCDKBHADB-UHFFFAOYSA-N
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Description

Historical Trajectory and Chemical Significance of Benzopyran-2-one Scaffold Research

The journey of benzopyran-2-one, commonly known as coumarin (B35378), began in 1820 when it was first isolated from the tonka bean. mdpi.com The basic structure consists of a benzene (B151609) ring fused to an α-pyrone ring. researchgate.net This scaffold is a privileged structure in medicinal chemistry due to its widespread occurrence in nature and the synthetic accessibility of its derivatives. nih.govfrontiersin.org

Historically, the discovery of the anticoagulant properties of dicoumarol, a coumarin derivative, was a landmark event that spurred extensive research into this class of compounds. frontiersin.org This led to the development of clinically significant drugs like warfarin, a synthetic 4-hydroxycoumarin (B602359) derivative, which has been a cornerstone of anticoagulant therapy for decades. nih.govfrontiersin.org

The chemical significance of the benzopyran-2-one scaffold lies in its versatile reactivity. The lactone ring and the fused benzene ring offer multiple sites for chemical modification, allowing for the creation of a vast library of derivatives with diverse pharmacological activities. rsc.org Key reactions include the Pechmann condensation, Perkin reaction, and Knoevenagel condensation for the synthesis of the core structure. nih.gov The 4-position, in particular, is highly reactive in derivatives like 4-hydroxycoumarin, serving as a nucleophilic site for the introduction of various substituents. nih.gov This reactivity has been exploited to synthesize compounds with a wide array of biological functions, including:

Anticancer: Coumarin derivatives have shown antitumor activity by inhibiting various signaling pathways and cellular processes like microtubule polymerization. nih.govresearchgate.net

Antimicrobial: Many coumarin derivatives exhibit antibacterial and antifungal properties. nih.govnih.gov

Anti-inflammatory: The scaffold is a key component in compounds designed to have anti-inflammatory effects. semanticscholar.org

Neuroprotective: Research has explored coumarin derivatives for their potential in treating neurodegenerative diseases by targeting enzymes like monoamine oxidase (MAO). nih.govsemanticscholar.org

Fluorescent Probes: The conjugated system of coumarins imparts fluorescent properties, making them useful in diagnostics and as molecular probes. rsc.org

The rich history and diverse reactivity of the benzopyran-2-one scaffold have established it as a fundamental building block in the development of new therapeutic agents and chemical tools. researchgate.netnih.gov

Contemporary Relevance of 4-(2-Oxopropoxy)-2H-1-benzopyran-2-one within Coumarin Chemistry

The compound this compound emerges from the highly versatile and reactive precursor, 4-hydroxycoumarin. The contemporary significance of this compound is primarily as a synthetic intermediate in the construction of more complex heterocyclic systems, particularly furo[3,2-c]coumarins.

The synthesis of this compound is typically achieved through the O-alkylation of 4-hydroxycoumarin with chloroacetone (B47974). This reaction highlights the nucleophilic character of the hydroxyl group at the C4 position of the coumarin scaffold.

While direct biological studies on this compound are not extensively documented in prominent literature, its relevance is underscored by its role as a key building block. The oxopropoxy side chain provides reactive sites—specifically the carbonyl group and the adjacent methylene (B1212753) group—that are crucial for subsequent cyclization reactions.

The primary transformation of interest is the intramolecular cyclization to form a furan (B31954) ring fused to the coumarin core. This cyclization can be acid-catalyzed, leading to the formation of furo[3,2-c]coumarin derivatives. These furocoumarins are a class of compounds that have garnered significant attention for their own biological activities.

Table 1: Synthesis and Transformation of this compound

StepReactantsProductSignificance
Synthesis 4-Hydroxycoumarin, ChloroacetoneThis compoundFormation of a key synthetic intermediate.
Transformation This compoundFuro[3,2-c]coumarin derivativesAccess to a class of biologically active fused heterocyclic compounds.

Therefore, the contemporary importance of this compound is less about its own inherent biological activity and more about its utility in synthetic methodologies aimed at producing structurally diverse and potentially bioactive molecules.

Overview of Current Academic Research Directions for this compound

Current academic research involving this compound is predominantly focused on its application in synthetic organic chemistry. The main research direction is its use as a precursor for the synthesis of furo[3,2-c]coumarins and related fused heterocyclic systems.

Research in this area often explores:

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, environmentally friendly, and high-yielding methods for the synthesis of furo[3,2-c]coumarins. This includes the exploration of various catalysts and reaction conditions for the cyclization of intermediates like this compound. One-pot multicomponent reactions that generate these structures from simpler starting materials, such as 4-hydroxycoumarin, aldehydes, and phenacyl bromides, are of particular interest. rsc.org

Library Synthesis for Drug Discovery: The furo[3,2-c]coumarin scaffold is recognized for its potential pharmacological activities, including anticancer and antimicrobial properties. semanticscholar.org Consequently, a significant research effort is directed towards synthesizing libraries of diverse furo[3,2-c]coumarin derivatives for high-throughput screening. The versatility of intermediates like this compound allows for the introduction of various substituents, leading to a wide range of analogues for biological evaluation.

Mechanistic Studies: Investigations into the mechanisms of the cyclization reactions that convert this compound into furo[3,2-c]coumarins are also an active area of research. Understanding the reaction pathways allows for better control over the synthesis and the potential to develop stereoselective methods.

While direct investigation into the biological profile of this compound itself appears limited, its role as a pivotal intermediate ensures its continued relevance in academic research focused on the synthesis and exploration of new coumarin-based compounds with potential therapeutic applications. The research landscape suggests that the value of this compound is currently realized in its capacity to be transformed into more complex and biologically interesting molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O4 B8356725 4-(2-Oxopropoxy)-2H-1-benzopyran-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

4-(2-oxopropoxy)chromen-2-one

InChI

InChI=1S/C12H10O4/c1-8(13)7-15-11-6-12(14)16-10-5-3-2-4-9(10)11/h2-6H,7H2,1H3

InChI Key

FLRCUUCDKBHADB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC(=O)OC2=CC=CC=C21

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 4 2 Oxopropoxy 2h 1 Benzopyran 2 One

Established Reaction Pathways for 4-Substituted Coumarins

The synthesis of the 4-substituted coumarin (B35378) scaffold, the core of 4-(2-Oxopropoxy)-2H-1-benzopyran-2-one, can be achieved through several well-established condensation and cyclization reactions. These methods often involve the reaction of phenols with β-ketoesters or related compounds.

Modifications of Pechmann Condensation

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. clockss.org For the synthesis of 4-substituted coumarins, this method is particularly effective. nih.gov The reaction mechanism typically involves a transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration. clockss.org

Various modifications have been developed to improve yields, shorten reaction times, and employ milder conditions. A range of catalysts, including Brønsted and Lewis acids, have been utilized to drive the condensation. researchgate.net Solvent-free conditions have also been explored, aligning with the principles of green chemistry. nih.gov For instance, the use of sulfamic acid as a catalyst under solvent-free conditions has proven effective for the synthesis of functionalized C4-substituted coumarins with moderate to excellent yields. nih.gov

Catalyst TypeExample CatalystReaction ConditionAdvantage
Brønsted AcidSulfamic AcidSolvent-freeMild, efficient, scalable
Lewis AcidAlCl₃, ZnCl₂VariesEffective for less reactive phenols
Solid AcidAmberlite IR-120VariesRecyclable, easy work-up

Adaptations of Knoevenagel Condensation

The Knoevenagel condensation provides another versatile route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound. nih.gov Adaptations of this reaction can be tailored for the synthesis of 4-substituted coumarins. While the classic Knoevenagel condensation is often used for 3-substituted coumarins, modifications in the starting materials and reaction conditions can lead to substitution at the 4-position.

Green synthetic approaches have been successfully applied to the Knoevenagel condensation for coumarin synthesis, utilizing methods such as microwave irradiation and ionic liquids. researchgate.net These adaptations not only reduce the environmental impact but can also enhance reaction efficiency. researchgate.net For example, the use of the ionic liquid 1,3-dimethylimidazolium (B1194174) methyl sulfate (B86663) ([MMIm][MSO4]) as both a solvent and catalyst has been shown to afford high yields of coumarins in short reaction times at room temperature. nih.govmdpi.com

Alternative Cyclization and Ring-Closure Approaches

Beyond the Pechmann and Knoevenagel condensations, several other cyclization strategies have been developed for the synthesis of 4-substituted coumarins. These methods often offer alternative retrosynthetic disconnections and can be advantageous for specific substitution patterns. One such approach involves the reaction of phenols with malonic acid in the presence of phosphorus oxychloride and anhydrous zinc chloride to yield 4-hydroxycoumarin (B602359), a key precursor for the target molecule. researchgate.net Another method involves the cyclization of 3-oxo-3-phenoxypropanoic acid, derived from the reaction of phenol with Meldrum's acid, using Eaton's reagent or polyphosphoric acid. researchgate.netsciepub.com

Copper-catalyzed cyclization reactions have also emerged as a powerful tool. For instance, a route to substituted furocoumarins has been developed via the copper-catalyzed cyclization between 4-hydroxycoumarins and ketoximes, highlighting the versatility of cyclization strategies in building complex coumarin derivatives. researchgate.net

Targeted Synthesis of this compound and its Direct Precursors

The most direct and logical synthetic route to this compound involves the synthesis of its immediate precursor, 4-hydroxycoumarin, followed by the introduction of the 2-oxopropoxy side chain via O-alkylation.

The synthesis of 4-hydroxycoumarin can be achieved through various methods. One common approach is the reaction of o-hydroxyacetophenone with diethyl carbonate in the presence of a strong base like sodium hydride. researchgate.net Another efficient one-pot synthesis involves the reaction of phenol with Meldrum's acid, followed by cyclization with Eaton's reagent. sciepub.com

Once 4-hydroxycoumarin is obtained, the 2-oxopropoxy group can be introduced through a nucleophilic substitution reaction. 4-hydroxycoumarin can exist in tautomeric forms, but under basic conditions, the hydroxyl group is readily deprotonated to form a phenoxide ion, which can then act as a nucleophile. researchgate.net The reaction of this phenoxide with an appropriate three-carbon electrophile, such as chloroacetone (B47974) or bromoacetone, would yield the desired this compound. This O-alkylation is a common strategy for functionalizing the 4-position of coumarins.

Reaction Scheme for the Synthesis of this compound:

Step 1: Synthesis of 4-Hydroxycoumarin

Method A: o-Hydroxyacetophenone + Diethyl Carbonate (in the presence of NaH)

Method B: Phenol + Meldrum's Acid, followed by Eaton's Reagent

Step 2: O-Alkylation of 4-Hydroxycoumarin

4-Hydroxycoumarin + Chloroacetone (or Bromoacetone) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone, DMF).

Chemo-Enzymatic and Biocatalytic Routes to Benzopyranone Derivatives

The application of enzymes and microorganisms in organic synthesis offers a green and highly selective alternative to traditional chemical methods. While specific biocatalytic routes for the synthesis of this compound are not extensively documented, the principles of chemo-enzymatic synthesis can be applied to the synthesis of its precursors and related benzopyranone derivatives.

Enzymes such as lipases have been employed in the synthesis of coumarin derivatives. For instance, lipase (B570770) TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of coumarin carboxamide derivatives in a continuous flow system. Such enzymatic approaches could potentially be adapted for the synthesis or modification of 4-substituted coumarins.

Whole-cell biotransformation is another promising strategy. Microorganisms can be engineered to express specific enzymes capable of performing desired transformations on coumarin precursors. This approach can be particularly useful for introducing functional groups with high regio- and stereoselectivity.

Biocatalytic ApproachEnzyme/Organism ExamplePotential Application in Coumarin Synthesis
Enzyme-catalyzed reactionsLipases, PeroxidasesAcylation, cyclization, and other functional group transformations.
Whole-cell biotransformationEngineered Escherichia coliSynthesis of complex coumarin derivatives with high selectivity.

Green Chemistry Principles and Sustainable Synthesis of Coumarin Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of coumarin analogues to minimize environmental impact and improve efficiency. researchgate.net This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Several green synthetic methods have been successfully applied to traditional coumarin syntheses like the Pechmann and Knoevenagel reactions. researchgate.net These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Ultrasound-assisted synthesis: Sonication can enhance reaction rates and efficiency.

Use of ionic liquids and deep eutectic solvents: These can act as both solvents and catalysts, often with the advantage of being recyclable. nih.govresearchgate.net

Solvent-free synthesis: Conducting reactions without a solvent minimizes waste and can simplify purification. nih.gov

Use of solid acid catalysts: These catalysts are often recyclable and can be easily separated from the reaction mixture, reducing waste and simplifying the work-up process.

The application of these green chemistry principles to the synthesis of this compound and its precursors can lead to more sustainable and economically viable production methods. researchgate.net

Novel Catalytic Systems for Oxopropoxy-Coumarin Formation

The synthesis of this compound involves the O-alkylation of 4-hydroxycoumarin. A significant challenge in the alkylation of 4-hydroxycoumarin is controlling regioselectivity. As an ambident nucleophile, 4-hydroxycoumarin can undergo alkylation at either the C3 carbon or the C4 oxygen, leading to mixtures of C-alkylated and O-alkylated products. nih.gov Traditional synthesis often employs a base such as potassium carbonate in a polar aprotic solvent, but recent research has focused on developing novel catalytic systems that offer improved selectivity, efficiency, and sustainability. These advanced strategies aim to overcome the regioselectivity issues and provide milder and more effective routes to the desired O-alkylated coumarin derivative. nih.govresearchgate.net

Heterogeneous Solid Acid Catalysis

A promising approach for selective O-alkylation utilizes reusable heterogeneous solid acid catalysts. Sulfated tin oxide (STO), a solid superacid, has been identified as an efficient and recyclable catalyst for the selective formation of C-O bonds in 4-hydroxycoumarin derivatives. scirp.orgresearchgate.net This catalytic system facilitates the O-alkylation of 4-hydroxycoumarin using benzylic or allylic acetates as the alkylating agents under reflux conditions in acetic acid. researchgate.netresearchgate.net

The proposed mechanism involves the activation of the acetate (B1210297) by the solid acid catalyst, which then reacts selectively with the hydroxyl group of the coumarin. researchgate.net This method presents a significant advancement by providing a mild and straightforward route to O-alkylated coumarins while avoiding corrosive and toxic conventional acids. scirp.org The catalyst's reusability for several cycles without a significant loss of activity further enhances its appeal from a green chemistry perspective.

The table below summarizes the research findings for the O-alkylation of 4-hydroxycoumarin using a sulfated tin oxide catalyst.

EntryAlkylating Agent (Acetate)CatalystSolventConditionsYield (%)Reference
11-Phenylethyl acetateSTOAcetic AcidReflux88 researchgate.net
21-(4-Methoxyphenyl)ethyl acetateSTOAcetic AcidReflux90 researchgate.net
31-(4-Chlorophenyl)ethyl acetateSTOAcetic AcidReflux85 researchgate.net
41-(4-Nitrophenyl)ethyl acetateSTOAcetic AcidReflux80 researchgate.net
51-Phenylprop-2-en-1-yl acetateSTOAcetic AcidReflux86 researchgate.net

Alternative Energy Sources in Synthesis

The use of alternative energy sources, such as microwave irradiation and ultrasound, represents another novel methodological advancement in the synthesis of O-alkylated coumarins. sciepub.comnih.gov These techniques are recognized for their ability to significantly accelerate reaction rates, improve yields, and enable milder reaction conditions, often in the absence of a solvent. sciepub.comnih.gov

Ultrasound-assisted synthesis, for instance, enhances chemical reactivity through acoustic cavitation, leading to shorter reaction times and higher efficiency. nih.govuniv.kiev.ua Similarly, microwave-assisted O-alkylation of 4-hydroxycoumarin has been reported as a clean and efficient method. sciepub.comsciepub.com These approaches are particularly valuable as they align with the principles of green chemistry by reducing energy consumption and minimizing waste. While often used in conjunction with standard base catalysts, these energy sources provide a non-classical and innovative way to drive the selective O-alkylation process.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a powerful methodology for carrying out reactions between reactants located in different phases (e.g., a solid inorganic base and an organic substrate in a non-polar solvent). This technique can be applied to the O-alkylation of 4-hydroxycoumarin to enhance reaction rates and yields. Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) have been effectively used in multi-component reactions involving 4-hydroxycoumarin to synthesize complex derivatives like pyrano[3,2-c]coumarins. clockss.org The principle involves the transfer of the coumarin anion from the solid or aqueous phase to the organic phase where it can readily react with the alkylating agent, such as chloroacetone. The application of PTC can lead to cleaner reactions, simplified workup procedures, and milder conditions compared to conventional homogeneous methods.

Comprehensive Structural Characterization and Spectroscopic Analysis of 4 2 Oxopropoxy 2h 1 Benzopyran 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure of 4-(2-Oxopropoxy)-2H-1-benzopyran-2-one in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional experiments like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzopyran ring, the vinylic proton at the C3 position, and the protons of the 2-oxopropoxy side chain. The aromatic protons typically appear as a complex multiplet system in the downfield region (δ 7.0-8.0 ppm). The chemical shift and coupling patterns of these protons (H-5, H-6, H-7, H-8) provide information about the substitution on the benzene (B151609) ring. The singlet for the C3-proton is characteristic of coumarins lacking a substituent at this position. The 2-oxopropoxy group would exhibit a singlet for the methylene (B1212753) protons (-O-CH₂-C=O) and a singlet for the terminal methyl protons (-C(=O)-CH₃).

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for the carbonyl carbons (lactone and ketone), the aromatic carbons, and the aliphatic carbons of the side chain. The lactone carbonyl (C-2) is typically found around δ 160-165 ppm, while the ketone carbonyl in the side chain would appear further downfield (δ > 200 ppm).

While specific experimental data for this compound is not widely published, predicted chemical shifts based on the analysis of related coumarin (B35378) derivatives can be compiled. ceon.rsmdpi.comnih.gov

Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 5.5 - 6.0 Singlet
H-5, H-6, H-7, H-8 7.0 - 8.0 Multiplets
-OCH₂- 4.8 - 5.2 Singlet

Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Lactone C=O) 160 - 165
C-3 90 - 95
C-4 165 - 170
C-4a, C-5, C-6, C-7, C-8, C-8a 110 - 155
-OCH₂- 70 - 75
-COCH₃ 200 - 205

Advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be used to probe the through-space proximity of protons, offering insights into the preferred conformation of the flexible 2-oxopropoxy side chain relative to the planar coumarin ring system.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the crystallographic literature, analysis of closely related 4-hydroxy and 4-alkoxy coumarin derivatives allows for a detailed prediction of its solid-state characteristics. nih.govmdpi.comresearchgate.net

The coumarin core is expected to be essentially planar. The crystal structure would confirm the molecular connectivity and provide precise measurements of the geometry. For instance, the C2=O1 bond of the lactone is expected to be around 1.21 Å, while the C4-O ether bond would be approximately 1.37 Å. The geometry of the 2-oxopropoxy side chain, particularly the torsion angles around the C4-O-C-C bonds, would be definitively established.

In the solid state, coumarin derivatives often engage in intermolecular interactions that dictate their crystal packing. rsc.org For this compound, π-π stacking interactions between the planar aromatic rings of adjacent molecules are highly probable. These interactions typically involve centroid-to-centroid distances of 3.5 to 4.0 Å. Additionally, weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms and aromatic or aliphatic C-H donors could further stabilize the crystal lattice. The absence of strong hydrogen bond donors like -OH or -NH means that the packing will be primarily governed by these weaker van der Waals forces and electrostatic interactions. mdpi.com

Advanced Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Advanced mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for structural elucidation by analyzing the fragmentation patterns of a molecule. nih.gov For this compound (Molecular Weight: 218.20 g/mol ), electron ionization (EI) or electrospray ionization (ESI) would produce a molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺, respectively. Subsequent fragmentation in the mass spectrometer provides a structural fingerprint.

The fragmentation of the coumarin nucleus is well-documented. benthamopen.comnih.gov The most characteristic fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring, resulting in the formation of a stable benzofuran (B130515) radical cation. benthamopen.comresearchgate.net

For this compound, the fragmentation would likely proceed through several key pathways:

Loss of the side chain: Cleavage of the ether bond could lead to the loss of the 2-oxopropoxy radical (•CH₂COCH₃, 57 Da) or a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) via rearrangement, leading to a 4-hydroxycoumarin (B602359) radical cation.

Fragmentation within the side chain: A primary fragmentation could be the loss of the acetyl radical (•COCH₃, 43 Da) to form a resonance-stabilized cation. Alpha-cleavage next to the ketone is a common pathway.

Characteristic Coumarin Ring Fragmentation: Following or preceding side-chain fragmentation, the characteristic loss of CO (28 Da) from the lactone is expected.

A plausible fragmentation pathway for the molecular ion [C₁₂H₁₀O₄]⁺˙ (m/z 218) is outlined below.

Proposed MS/MS Fragmentation Pathway

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Structure of Fragment
218 •COCH₃ (43) 175 [M - COCH₃]⁺
218 •CH₂COCH₃ (57) 161 [4-hydroxycoumarin - H]⁺
175 CO (28) 147 Benzofuran derivative ion

High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental composition of each fragment ion, thereby validating the proposed fragmentation pathways. benthamopen.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. ijres.org

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups. The lactone C=O stretch is expected in the region of 1720-1750 cm⁻¹, a characteristic frequency for α,β-unsaturated six-membered ring lactones. researchgate.net The ketone C=O stretch from the side chain would likely appear at a slightly lower wavenumber, around 1700-1725 cm⁻¹.

Other key vibrational modes include the C=C stretching of the aromatic ring and the pyrone ring, which typically appear in the 1620-1450 cm⁻¹ region. The C-O stretching vibrations of the ether linkage and the lactone are expected in the 1300-1000 cm⁻¹ range. ijres.orgspiedigitallibrary.org

Raman spectroscopy provides complementary information. While carbonyl stretches are often weaker in Raman spectra compared to IR, the aromatic C=C stretching vibrations usually give strong Raman signals, making it a useful tool for analyzing the core structure. researchgate.net

Predicted Key Vibrational Frequencies

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
C=O Stretch (Lactone) IR, Raman 1720 - 1750
C=O Stretch (Ketone) IR, Raman 1700 - 1725
C=C Stretch (Aromatic/Pyrone) IR, Raman 1450 - 1620
C-O-C Stretch (Ether) IR 1200 - 1250
C-O Stretch (Lactone) IR 1050 - 1150
C-H Stretch (Aromatic) IR, Raman 3000 - 3100

Analysis of the spectra of related compounds, such as 4-hydroxycoumarin, helps in assigning the observed bands. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The coumarin system is a well-known chromophore, and its derivatives typically exhibit strong absorption in the UV region. researchgate.net The spectrum of this compound is expected to show two main absorption bands, characteristic of the coumarin scaffold, arising from π→π* electronic transitions. nih.govmdpi.com

The primary absorption band, often referred to as Band I, corresponds to an intramolecular charge transfer (ICT) transition from the benzene part of the molecule to the pyrone part. nih.gov A second band, Band II, at a shorter wavelength, is related to a local excitation within the benzene ring. For 4-substituted coumarins, these bands are typically observed in the ranges of 300-340 nm and 270-290 nm, respectively. researchgate.netcdnsciencepub.com

The presence of the 4-alkoxy group, an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted coumarin. The solvent can also influence the position of these bands; polar solvents may lead to further shifts depending on the change in dipole moment between the ground and excited states.

Predicted UV-Vis Absorption Maxima (in Methanol)

Transition Type Predicted λₘₐₓ (nm)
π→π* (Band I, ICT) 310 - 330

A very weak absorption band corresponding to an n→π* transition of the carbonyl groups may be observed at longer wavelengths (>350 nm), but it is often obscured by the much stronger π→π* transitions. cdnsciencepub.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules, which are non-superimposable on their mirror images. metu.edu.tr

This compound is an achiral molecule. It does not possess any stereocenters and lacks any element of chirality, such as axial or planar chirality. As a result, the molecule is optically inactive and will not produce a signal in an ECD spectrum. Its ECD spectrum would be a flat line at zero ellipticity across all wavelengths. nih.gov

However, ECD is a critical technique in the broader context of coumarin chemistry. If a chiral center were introduced into the this compound structure—for example, by substitution on the side chain with a chiral group or by the synthesis of a chiral analog—ECD would become an essential tool. researchgate.net The resulting ECD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects could then be used, often in conjunction with quantum chemical calculations, to determine the absolute configuration of the stereocenters. researchgate.net Therefore, while not applicable to the parent compound, chiroptical spectroscopy is vital for the enantiomeric characterization of its potential chiral derivatives.

Chemical Reactivity, Derivatization, and Analog Design of 4 2 Oxopropoxy 2h 1 Benzopyran 2 One

Reactivity at the Benzopyranone Core: Electrophilic and Nucleophilic Processes

The benzopyranone core of 4-(2-oxopropoxy)-2H-1-benzopyran-2-one, specifically the coumarin (B35378) scaffold, possesses both electrophilic and nucleophilic characteristics. arabjchem.orgresearchgate.net The electron-donating effect of the oxygen atom in the pyranone ring and the ether linkage at the C4 position activates the aromatic ring towards electrophilic substitution. Conversely, the C3 position is nucleophilic, making it susceptible to reactions with various electrophiles. researchgate.netnih.gov

Electrophilic Reactions: The benzene (B151609) ring of the coumarin scaffold can undergo typical electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.

Nucleophilic Reactions: The C3 position of the coumarin ring is a key site for nucleophilic attack. This reactivity has been extensively utilized for C-C and C-heteroatom bond formations. arabjchem.org For instance, 4-hydroxycoumarin (B602359) derivatives can undergo C3-alkylation with various alcohols under catalytic conditions. arabjchem.org Knoevenagel condensation with aldehydes is another important reaction at the C3 position, leading to the formation of 3-substituted derivatives. arabjchem.orgnih.govtandfonline.com Furthermore, the C3 position can participate in coupling reactions, such as those with diazotized arylamines to form azo dyes. arabjchem.org The inherent nucleophilicity of 4-hydroxycoumarins also allows them to engage in radical processes under photochemical conditions, where they can act as single-electron transfer (SET) reductants to generate and trap electrophilic radicals at the C3 position. nih.gov

A summary of representative nucleophilic reactions at the C3 position of the 4-hydroxycoumarin scaffold is presented below:

Reaction TypeReagent(s)Product Type
C3-AlkylationBenzylic, allylic, propargyl alcohols3-Alkyl-4-hydroxycoumarins
Knoevenagel CondensationSubstituted benzaldehydes3-Arylidene derivatives
Coupling ReactionDiazotized arylaminesAzo coumarin dyes
ArylationArylboronic acids (Palladium-catalyzed)4-Aryl coumarins
Michael Additionα,β-Unsaturated ketones3-Substituted 4-hydroxycoumarins

Chemical Transformations of the 2-Oxopropoxy Side Chain: Oxidation, Reduction, and Condensation Reactions

The 2-oxopropoxy side chain offers additional sites for chemical modification, primarily centered around the keto group.

Oxidation: While specific oxidation reactions on the 2-oxopropoxy side chain of this particular compound are not extensively detailed in the provided context, general oxidation methods for ketones could potentially be applied.

Reduction: The carbonyl group in the 2-oxopropoxy side chain is susceptible to reduction. For instance, reduction of a ketone can be achieved using reagents like sodium borohydride, which would convert the keto group to a secondary alcohol, yielding 4-(2-hydroxypropoxy)-2H-1-benzopyran-2-one. nih.gov

Condensation Reactions: The methylene (B1212753) group adjacent to the carbonyl in the 2-oxopropoxy side chain is activated and can participate in condensation reactions. For example, it can react with aldehydes or ketones under basic or acidic conditions to form α,β-unsaturated ketones.

Regioselective Functionalization and Cross-Coupling Methodologies

Regioselective functionalization of the coumarin scaffold is crucial for the synthesis of specific derivatives. acs.orgnih.gov Direct C-H functionalization has emerged as a powerful tool for this purpose. rsc.orgnih.gov

Palladium-catalyzed cross-coupling reactions are widely employed for the synthesis of 4-substituted coumarins. acs.orgmdpi.com For example, 4-tosylcoumarins can be coupled with terminal acetylenes and organozinc reagents to introduce various substituents at the C4 position. acs.org Cross-dehydrogenative coupling (CDC) reactions have also been developed to form C-C bonds directly from two C-H bonds, offering an atom-economical approach to functionalization. rsc.orgresearchgate.net These methods have been used for the regioselective introduction of ether substituents at the α-position of the coumarin ester. acs.orgnih.gov

The following table summarizes some regioselective functionalization and cross-coupling reactions of the coumarin scaffold:

PositionReaction TypeReagents/CatalystProduct
C3AlkylationCycloalkanes/Alkylbenzenes, DTBP, Fe(III) catalystC3-alkylated coumarins rsc.org
C4ArylationArylboronic acids, Palladium catalyst4-Aryl coumarins arabjchem.org
C4Cross-CouplingTerminal acetylenes/Organozinc reagents, Palladium catalyst4-Substituted coumarins acs.org
α-positionCross-dehydrogenation couplingEthers, TBHP/DBU, Copper catalystα-Ether-substituted coumarins acs.orgnih.gov

Synthesis of Structural Analogues and Chemically Modified Derivatives

The synthesis of structural analogues and chemically modified derivatives of this compound can be achieved by leveraging the reactivity of both the coumarin core and the side chain. nih.govmdpi.comresearchgate.netnih.gov

The Vilsmeier-Haack reaction on ortho-hydroxy acetophenones is a common method for synthesizing 3-formyl benzopyran-4-ones, which are versatile intermediates for further derivatization. nih.gov These can then be reduced to the corresponding hydroxymethyl derivatives. nih.gov The synthesis of various 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters has also been achieved through multicomponent reactions. rsc.org Furthermore, the synthesis of benzofuran (B130515) and other benzopyran-4-one derivatives often starts from related coumarin precursors. nih.gov

Ring-Opening and Rearrangement Chemistry of the Coumarin Scaffold

The lactone ring of the coumarin scaffold can undergo ring-opening reactions under certain conditions. nih.gov For instance, in the presence of secondary aliphatic amines, some 4-substituted coumarin derivatives can undergo ring opening and rearrangement to afford 3-substituted benzofurans. nih.gov This reactivity provides a pathway to a different class of heterocyclic compounds. The metabolic pathways of coumarins also involve the opening of the lactone ring. nih.gov Additionally, coumarin ring-opening derivatives have been synthesized and investigated for their biological activities. mdpi.comresearchgate.net

Molecular and Cellular Biological Investigations of 4 2 Oxopropoxy 2h 1 Benzopyran 2 One Mechanisms

In Vitro Enzyme Inhibition and Activation Profiling

Coumarin (B35378) derivatives are recognized for their significant enzyme-modulating capabilities. The nature and position of substituents on the coumarin ring are critical determinants of their inhibitory or activatory effects on various enzymes. While direct and extensive research on 4-(2-Oxopropoxy)-2H-1-benzopyran-2-one is limited, the known effects of other 4-substituted coumarins provide a basis for understanding its potential enzyme interaction profile. For instance, various 4-hydroxycoumarin (B602359) derivatives have demonstrated inhibitory effects against enzymes such as carbonic anhydrase and urease. scielo.br

The 4-position of the coumarin ring is a key site for substitutions that can significantly influence biological activity. The introduction of an alkoxy group, such as the 2-oxopropoxy group in the compound of interest, can alter the molecule's electronic and steric properties, thereby affecting its binding affinity to enzyme active sites. Studies on a range of 4-substituted coumarins have revealed potent inhibitory activities against several enzymes, as detailed in the table below.

Enzyme4-Substituted Coumarin DerivativeInhibitory Activity (IC50/Ki)
Carbonic Anhydrase II4-Hydroxy-6-nitro-3-(1-(4-methoxyphenylamino)ethylidene)coumarinIC50 = 263 µM
Src Kinase3-Decyl-4-methyl-7-(triethylammonio)methoxycoumarin BromideIC50 = 21.6 µM
DPP-IVCoumarin-based sulphonamide derivative (6j)IC50 = 10.14 µM
Bacterial α-Carbonic Anhydrase (NgCAα)Scopoletin (6-methoxy-7-hydroxycoumarin)Ki = 28.6 µM

The kinetic characterization of enzyme interactions is fundamental to understanding the mechanism of inhibition. For coumarin derivatives, various modes of inhibition have been observed, including competitive, non-competitive, and mixed-type inhibition. For example, in studies of bacterial α-carbonic anhydrases, coumarins have been shown to act as prodrug inhibitors, where the enzyme's esterase activity hydrolyzes the coumarin lactone ring to form the actual inhibitory species, a 2-hydroxy-cinnamic acid derivative. nih.gov This process is often time-dependent. nih.gov While specific kinetic data for this compound is not available, it is plausible that it could follow a similar mechanism of action, particularly with esterase-containing enzymes.

The structural features of this compound suggest several potential molecular targets. The benzopyranone core is a known scaffold for inhibitors of a variety of enzymes. Based on the activities of related compounds, potential targets could include:

Protein Kinases: Many coumarin derivatives have been found to inhibit protein kinases, which are crucial in cellular signaling pathways. For instance, certain 4-aryl-4H-chromene derivatives have shown inhibitory activity against Src kinase. chapman.edu

Carbonic Anhydrases: As mentioned, coumarins are effective inhibitors of carbonic anhydrases, including those from pathogenic bacteria. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV): Recent studies have identified coumarin-based sulfonamide derivatives as potent inhibitors of DPP-IV, an enzyme involved in glucose metabolism. nih.gov

Receptor Binding and Ligand-Target Interaction Studies in Cell-Free Systems

The ability of a compound to bind to specific receptors is a key aspect of its pharmacological profile. While direct receptor binding data for this compound is not documented, studies on other coumarin derivatives have shown interactions with various receptors. For instance, certain 5-substituted 3-benzylcoumarin derivatives have demonstrated affinity for cannabinoid CB1 and CB2 receptors, acting as antagonists or inverse agonists. nih.gov The diverse structures of coumarin derivatives allow them to interact with a range of receptor types, and the 4-oxopropoxy substituent could play a role in modulating such interactions. nih.gov

Modulation of Intracellular Signaling Pathways in Cultured Cell Lines

Coumarin derivatives have been shown to modulate various intracellular signaling pathways, which underlies many of their biological effects, including anti-inflammatory and anticancer activities. nih.gov

Key pathways potentially affected by this compound, based on studies of related compounds, include:

NF-κB Signaling Pathway: Some pyranocoumarin (B1669404) derivatives have been found to inhibit the nuclear factor kappa-B (NF-κB) signaling pathway. mdpi.com This pathway is a critical regulator of inflammatory responses, and its inhibition can lead to decreased production of pro-inflammatory cytokines. mdpi.com

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in cell proliferation, differentiation, and apoptosis. Certain pyranocoumarin derivatives have been shown to inhibit the phosphorylation of key MAPK proteins, such as ERK, p38, and JNK, in response to inflammatory stimuli. mdpi.com

PI3K/AKT Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is crucial for cell survival and proliferation. Some coumarin derivatives have been reported to exert cytotoxic effects on cancer cells by inhibiting this pathway.

Mechanisms of Antimicrobial Activity against Pathogenic Microorganisms (in vitro)

Coumarin and its derivatives have long been recognized for their antimicrobial properties against a broad spectrum of pathogenic microorganisms. nih.govmdpi.comnih.gov The antimicrobial efficacy of these compounds is often linked to the substitution pattern on the coumarin nucleus.

While specific data for this compound is not available, the general mechanisms of antimicrobial action for coumarins can be inferred. These mechanisms are often multifaceted and can vary depending on the microbial species.

The antibacterial activity of coumarin derivatives is thought to involve several mechanisms:

Cell Membrane Disruption: Some studies suggest that coumarins can interfere with the integrity of the bacterial cell membrane, leading to leakage of intracellular components and eventual cell death. The lipophilic nature of many coumarin derivatives may facilitate their insertion into the lipid bilayer of the cell membrane.

Enzyme Inhibition: As discussed previously, coumarins can inhibit essential bacterial enzymes. For example, the inhibition of bacterial α-carbonic anhydrases by coumarins has been demonstrated. nih.gov

Biofilm Formation Inhibition: Bacterial biofilms are a major contributor to antibiotic resistance. Some hydroxycoumarins have been shown to inhibit biofilm formation in pathogenic bacteria, which may be related to the repression of genes involved in flagellar synthesis.

Antifungal and Anti-leishmanial Mechanisms

The benzopyran-2-one scaffold, characteristic of coumarins, is a recurring motif in compounds exhibiting a range of pharmacological activities, including antifungal and anti-leishmanial effects. nih.gov While direct studies on the mechanisms of this compound are not extensively detailed, the broader class of coumarin and benzopyran derivatives offers insights into potential pathways. The fungicidal activity of some benzopyrans is attributed to their structural similarities to naturally occurring antifungal agents like pterocarpans and isoflavones. researchgate.net

In the context of leishmaniasis, a parasitic disease, various synthetic heterocyclic compounds are under investigation. The anti-leishmanial mechanisms for related structures, such as furoxan and benzofuroxan (B160326) derivatives, are thought to involve the generation of reactive oxygen and nitrogen species within the parasite, which can lead to the inhibition of crucial enzymes like mitochondrial dehydrogenases. nih.gov For some derivatives, the N-oxide group is believed to be bioreduced inside the parasite, releasing free radicals like nitric oxide. nih.gov Triazole derivatives, another class of compounds investigated for anti-leishmanial activity, are suggested to act as inhibitors of ergosterol (B1671047) biosynthesis, a pathway crucial for the parasite's cell membrane integrity. mdpi.com This leads to significant ultrastructural changes, including damage to the nucleus and kinetoplast. mdpi.com Molecular modeling studies on other heterocyclic compounds suggest that they may inhibit essential parasitic enzymes like nucleoside diphosphate (B83284) kinase (NDK) by binding to the ADP site. scitechjournals.com These mechanisms, observed in related heterocyclic compounds, provide a framework for understanding the potential anti-leishmanial action of this compound.

Cellular Antioxidant and Free Radical Scavenging Mechanisms

Derivatives of benzopyran-2-one (coumarin) are recognized for their antioxidant and free radical scavenging properties. nih.govmdpi.com The antioxidant capacity is often linked to the chemical structure, particularly the presence and position of hydroxyl groups on the aromatic ring, which can stabilize the radical species formed after scavenging a free radical. nih.govresearchgate.net

The mechanisms of action have been investigated using various in vitro assays. A primary method involves testing the ability of these compounds to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.netnih.govarxiv.org The scavenging activity is concentration-dependent; for instance, extracts of Schima wallichii, containing coumarins, demonstrated a direct correlation between concentration and DPPH radical scavenging. nih.gov Another critical mechanism is the scavenging of superoxide (B77818) anion radicals (O₂⁻), which are generated in biological systems and contribute to oxidative stress. nih.govarxiv.org Studies on 3-acylhydrazono-4-hydroxycoumarins showed they were effective at inactivating alkylperoxy radicals and inhibiting lipid peroxidation initiated by free radical inducers like 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH). mdpi.com The antioxidant potential of benzofuran-2-one derivatives has also been demonstrated in cellular models, where they reduce intracellular reactive oxygen species (ROS) levels and upregulate antioxidant defense mechanisms like heme oxygenase-1 (HO-1). mdpi.com

Assay TypeMechanismReference Compound Class
DPPH AssayScavenging of the stable DPPH free radical.Coumarins, 4-Methylcoumarins
Superoxide Anion ScavengingNeutralization of superoxide radicals generated by systems like PMS/NADH/NBT.2-oxo-1,2,3,4-tetrahydropyrimidines
Lipid Peroxidation InhibitionPrevention of linoleic acid oxidation by scavenging peroxyl radicals.3-Acylhydrazono-4-hydroxycoumarins
Cellular ROS ReductionDecrease of intracellular ROS levels in cells under oxidative stress.Benzofuran-2-ones

Investigation of Cytotoxic Mechanisms in Cancer Cell Lines (in vitro)

The benzopyran structure is a key pharmacophore in the development of novel anticancer agents. researchgate.netnih.gov Derivatives have shown significant cytotoxic and antiproliferative activity against a wide array of human cancer cell lines, including those resistant to multiple drugs. nih.govjneonatalsurg.com

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism for the anticancer activity of benzopyran derivatives is the induction of apoptosis, or programmed cell death. The novel benzopyrane derivative SIMR1281, for example, triggers apoptosis by inducing DNA damage and inactivating key cell survival pathways like Ras/ERK and PI3K/Akt. nih.gov Similarly, benzopyran-4-one-isoxazole hybrids have been shown to induce apoptosis; compound 5a, at a 5 µM concentration, led to a 50.8% apoptotic rate in MDA-MB-231 breast cancer cells. nih.gov

In addition to apoptosis, these compounds often modulate the cell cycle. Treatment with SIMR1281 causes perturbations in cell cycle progression. nih.gov This disruption of the normal cell cycle is a common strategy for anticancer drugs, as it can halt the uncontrolled division of cancer cells and ultimately lead to cell death.

Effects on Cell Proliferation and Viability

Benzopyran derivatives effectively inhibit the proliferation and reduce the viability of various cancer cells. The antiproliferative activity is a key measure of a compound's potential as an anticancer agent and is often quantified by its half-maximal inhibitory concentration (IC₅₀). The MTS assay is a common colorimetric method used to determine the number of viable cells in culture after treatment with a compound. promega.com

Studies on a range of benzopyran-containing molecules have demonstrated potent antiproliferative effects. For example, hybrid compounds of benzopyran-2-one and triazole displayed significant activity against several cancer cell lines. jneonatalsurg.com Likewise, benzopyran-4-one-isoxazole hybrids showed IC₅₀ values in the low micromolar range against cell lines such as MDA-MB-231. nih.gov The derivative SIMR1281 was found to be the most potent anticancer agent in a screen against breast and colorectal cancer cell lines. nih.gov

Table of IC₅₀ Values for Selected Benzopyran Derivatives

Compound Class Cell Line IC₅₀ (µM) Reference
Benzopyran-4-one-isoxazole Hybrids (5a-d) MDA-MB-231 5.2 - 22.2 nih.gov
Benzopyran-2-one-triazole Hybrids (FE-e, FE-f, etc.) Various 162 - 164 µM/mL jneonatalsurg.com

Interaction with Macromolecules: DNA, RNA, and Protein Binding Studies

The biological effects of this compound and its analogues can often be traced to their interactions with essential cellular macromolecules such as DNA, RNA, and proteins.

Studies on benzopyran-linked pyrrolo[2,1-c] nih.govjneonatalsurg.combenzodiazepines (PBDs) have demonstrated significant DNA-binding activity. nih.gov The interaction with DNA can occur through various modes, including groove binding and intercalation, which can be investigated using techniques like UV/Vis and circular dichroism (CD) spectroscopy. mdpi.com Such binding can disrupt DNA replication and transcription, contributing to the compound's cytotoxic effects. A specific coumarin derivative, 4-methyl-7-(tetradecanoyl)-2H-1-benzopyran-2-one, has been identified as a novel inhibitor of DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication. nih.gov

The interaction with proteins is another key mechanism. The benzopyran scaffold is known to be a privileged structure for targeting various enzymes. nih.gov For instance, some benzopyran-4-one derivatives have shown inhibitory activity against Src kinase. nih.gov The novel derivative SIMR1281 exhibits a multitarget effect by strongly inhibiting glutathione (B108866) reductase (GSHR) and moderately inhibiting thioredoxin reductase (TrxR), two enzymes critical for maintaining cellular redox balance and implicated in cancer cell survival. nih.gov While specific studies on RNA binding for this particular compound are limited, the ability of small molecules to interact with RNA structures is an emerging area of research.

Structure-Activity Relationship (SAR) Elucidation for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For the benzopyran scaffold, SAR studies have provided valuable insights into how chemical modifications influence their therapeutic effects.

In the case of benzopyran-4-one-isoxazole hybrids, the nature of the linker between the two heterocyclic rings was found to be critical for anticancer selectivity. mdpi.com An ester linkage provided significantly higher selectivity toward cancer cells compared to acetal, amide, or other linkers. nih.govmdpi.com Furthermore, substitutions on the benzopyran ring itself play a key role. The absence of a substituent on the aromatic part of the benzopyran-4-one moiety (as in compound 5a) led to higher selectivity and cytotoxicity, whereas the introduction of a methoxy (B1213986) group at the 5, 6, or 7-position slightly decreased the activity. mdpi.com

Rational Design and Synthesis of SAR Libraries

The rational design of therapeutic agents based on the this compound scaffold involves a systematic approach to modifying its chemical structure to enhance biological activity and selectivity. This process is heavily reliant on understanding the structure-activity relationships (SAR) of coumarin derivatives. The synthesis of SAR libraries, which are collections of structurally related compounds, is a cornerstone of this approach, allowing researchers to probe the effects of various functional groups and substitution patterns on the molecule's efficacy.

While specific SAR libraries for this compound are not extensively documented in publicly available literature, the general principles of coumarin SAR provide valuable guidance. For instance, studies on various 4-substituted coumarin analogs have demonstrated that the nature of the substituent at the 4-position significantly influences their biological profile, including anticoagulant, anticancer, and anti-inflammatory activities. researchgate.netmdpi.comnih.gov The presence of an oxygenated side chain, such as the 2-oxopropoxy group, introduces specific steric and electronic features that can be systematically varied.

The synthesis of an SAR library for this compound would typically involve:

Modification of the alkoxy chain: Varying the length and branching of the alkyl chain attached to the oxygen at the 4-position to explore the impact on binding affinity and pharmacokinetics.

Alteration of the ketone position: Shifting the position of the carbonyl group within the side chain to understand its role in target interaction.

Substitution on the benzopyran ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the coumarin nucleus to modulate lipophilicity, electronic properties, and metabolic stability. mdpi.com

For example, the introduction of electron-withdrawing groups has been shown to enhance the antifungal activity of some coumarin derivatives. mdpi.com A hypothetical SAR study could explore if similar substitutions on the this compound backbone would yield enhanced activity against a specific biological target.

Table 1: Hypothetical SAR Library Design for this compound Analogs

Compound ID Modification on Benzopyran Ring Modification on Side Chain Rationale for Synthesis
Parent Unsubstituted4-(2-Oxopropoxy)Baseline compound
Analog-1A 6-Chloro4-(2-Oxopropoxy)Investigate effect of electron-withdrawing group
Analog-1B 7-Methoxy4-(2-Oxopropoxy)Investigate effect of electron-donating group
Analog-2A Unsubstituted4-(3-Oxobutoxy)Evaluate impact of increased chain length
Analog-2B Unsubstituted4-(1-Oxopropoxy)Assess importance of ketone position

Such a library would be synthesized through established organic chemistry methodologies, likely starting from a 4-hydroxycoumarin precursor, followed by etherification with a suitable keto-alkyl halide. The biological evaluation of these synthesized analogs would then provide crucial data to build a comprehensive SAR model.

Computational Approaches to SAR and Pharmacophore Mapping

Computational chemistry plays a pivotal role in modern drug discovery by enabling the prediction of molecular properties and interactions, thereby guiding the rational design of new drug candidates. For this compound, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore mapping are invaluable tools for understanding its mechanism of action and for designing more potent and selective analogs. acs.orgmdpi.comeurekaselect.com

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be developed. For a series of this compound analogs, a 3D-QSAR model could highlight the key structural features that are critical for their biological effect. nih.gov

Pharmacophore mapping is another powerful computational technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. acs.org These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. A pharmacophore model for this compound could be generated based on its structure and the known binding site of a target protein or from a set of active coumarin analogs. acs.org This model would serve as a 3D query for virtual screening of compound libraries to identify novel molecules with the desired biological activity.

Key pharmacophoric features likely present in this compound include:

The lactone carbonyl oxygen as a hydrogen bond acceptor.

The ether oxygen in the side chain as a hydrogen bond acceptor.

The ketone carbonyl oxygen in the side chain as a hydrogen bond acceptor.

The aromatic ring system for potential π-π stacking or hydrophobic interactions.

Table 2: Potential Pharmacophoric Features of this compound

Pharmacophoric Feature Location on Molecule Potential Interaction
Hydrogen Bond AcceptorLactone Carbonyl OxygenInteraction with donor groups in target
Hydrogen Bond AcceptorEther OxygenInteraction with donor groups in target
Hydrogen Bond AcceptorKetone Carbonyl OxygenInteraction with donor groups in target
Aromatic RingBenzene (B151609) Ring of Coumarinπ-π stacking with aromatic residues
Hydrophobic RegionPropoxy Chainvan der Waals interactions

These computational models, once validated, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby reducing the time and cost associated with traditional trial-and-error approaches. jocpr.com The integration of rational design, synthetic chemistry, and computational modeling provides a powerful paradigm for the development of novel therapeutics based on the this compound scaffold.

Computational Chemistry and in Silico Modeling of 4 2 Oxopropoxy 2h 1 Benzopyran 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. For a compound like 4-(2-Oxopropoxy)-2H-1-benzopyran-2-one, DFT would be used to calculate fundamental parameters that govern its chemical behavior.

Key Predicted Parameters:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity.

Electron Density Distribution: DFT calculations can map the electron density across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is visualized through electrostatic potential maps, where different colors represent varying charge distributions.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's stability and reactivity.

In studies on other 2H-1-benzopyran-2-one derivatives, DFT has been employed to predict their potential as corrosion inhibitors by modeling their interaction with metal surfaces. nist.gov These studies show that the benzopyran-2-one moiety is typically an electron-rich area capable of donating electrons. nist.gov For this compound, the oxopropoxy substituent at the 4-position would be expected to modulate the electronic properties of the core coumarin (B35378) structure.

Table 6.1: Representative Quantum Chemical Parameters Calculated for Benzopyran-2-one Derivatives
ParameterDescriptionTypical Application
EHOMO Energy of the Highest Occupied Molecular OrbitalPredicts electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalPredicts electron-accepting ability
Energy Gap (ΔE) Difference between ELUMO and EHOMOIndicates chemical reactivity and stability
Dipole Moment Measure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions
Mulliken Charges Distribution of atomic chargesIdentifies reactive sites for electrophilic/nucleophilic attack

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. For this compound, docking simulations would involve:

Preparation of the Ligand and Protein: A 3D structure of the compound is generated and optimized. A crystal structure of a target protein is obtained from a database like the Protein Data Bank (PDB).

Binding Site Identification: The active site or binding pocket of the protein is defined.

Docking Algorithm: A scoring function is used to evaluate thousands of possible binding poses of the ligand within the active site, estimating the binding affinity (e.g., in kcal/mol).

Studies on similar benzopyran-2-one derivatives have used molecular docking to explore their potential as anticancer agents by targeting enzymes like topoisomerase I or as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory activity. molbase.comnih.gov The simulations identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. nih.gov

Table 6.2: Common Protein Targets for Benzopyran-2-one Derivatives in Docking Studies
Protein TargetPDB ID (Example)Associated ActivityKey Interacting Residues (Hypothetical)
Topoisomerase I 1T8IAnticancerArg364, Asn722
COX-2 5KIRAnti-inflammatoryTyr361, Ser516
P-glycoprotein 4M1MMDR InhibitionPhe336, Ile340
Serum Albumin 1H9ZDrug TransportTrp214, Arg257

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations can confirm the stability of this interaction. An MD simulation for the this compound-protein complex would involve:

System Setup: The docked complex is placed in a simulated physiological environment (a box of water molecules and ions).

Simulation Run: The movements of all atoms in the system are calculated over a period of nanoseconds.

Analysis: The trajectory is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates conformational changes, and the analysis of persistent intermolecular interactions (e.g., hydrogen bonds) over time.

MD simulations on other benzopyran derivatives have been used to validate docking results and to understand how the ligand and protein adapt to each other upon binding. nih.gov A stable complex in an MD simulation, characterized by low RMSD fluctuations, lends greater confidence to the binding mode predicted by docking.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. To build a QSAR model that includes this compound, a dataset of structurally similar benzopyran derivatives with known activities (e.g., IC₅₀ values) is required.

The process involves:

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the series.

Model Building: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation relating the descriptors to the activity.

Validation: The model's predictive power is assessed using internal and external validation methods.

QSAR studies on benzopyranes have shown that properties like the van der Waals surface area of hydrophobic atoms can have a linear correlation with pharmacological activity, such as the inhibition of P-glycoprotein. cas.orgguidechem.com These models help in identifying the key structural features required for a desired activity and can be used to predict the potency of new, unsynthesized compounds. cas.orgguidechem.com

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction models are used early in the drug discovery process to forecast the pharmacokinetic properties of a compound. These models use the chemical structure of a molecule like this compound to estimate various parameters.

Commonly Predicted ADME Properties:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted.

Distribution: Predictions include plasma protein binding, blood-brain barrier penetration, and the volume of distribution.

Metabolism: Models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes.

Excretion: Total clearance and the likelihood of renal excretion are estimated.

Many ADME prediction tools also evaluate "drug-likeness" based on empirical rules like Lipinski's Rule of Five and Veber's Rule, which assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. foodb.canih.gov For many benzopyran derivatives, these predictions are favorable, suggesting good potential for oral bioavailability. nih.govfoodb.ca

Table 6.3: Predicted ADME Properties for a Representative Benzopyran-2-one Structure
PropertyPredicted Value/ClassificationImplication
Lipinski's Rule of 5 Compliant (0 violations)Good potential for oral bioavailability
Human Intestinal Absorption HighWell-absorbed from the gut
BBB Permeation Low/MediumVaries based on specific structure
CYP450 Inhibition Potential inhibitor of certain isozymesRisk of drug-drug interactions
LogP (Lipophilicity) 1.5 - 3.0Moderate lipophilicity, balanced solubility

Network Pharmacology and Systems Biology Approaches for Target Identification

Network pharmacology is an approach that moves beyond the "one-target, one-drug" paradigm to investigate how a compound interacts with a complex network of proteins within a biological system. sigmaaldrich.com This methodology is particularly useful for identifying multiple potential targets of a compound and understanding its mechanism of action on a systemic level.

The workflow for this compound would include:

Compound Target Prediction: Using databases and prediction servers, a list of potential protein targets for the compound is generated.

Disease-Associated Gene Collection: A set of genes known to be associated with a specific disease (e.g., cancer, inflammation) is collected from databases.

Network Construction: The predicted compound targets are mapped onto the disease-related protein-protein interaction (PPI) network.

Analysis and Hub Identification: The network is analyzed to identify key proteins ("hubs") that are targeted by the compound and are also central to the disease pathway.

This approach can reveal that a compound's therapeutic effect may result from modulating multiple targets simultaneously, offering a more holistic view of its pharmacological action. sigmaaldrich.com

Advanced Applications and Functional Materials Derived from 4 2 Oxopropoxy 2h 1 Benzopyran 2 One

Development as Fluorescent Probes and Chemical Sensors

The coumarin (B35378) core within 4-(2-Oxopropoxy)-2H-1-benzopyran-2-one serves as an excellent fluorophore, making its derivatives highly suitable for the development of fluorescent probes and chemical sensors. nih.gov These sensors are designed to detect a variety of analytes, including metal ions and organic molecules, often with high selectivity and sensitivity. nih.govnih.gov

Coumarin derivatives have been successfully engineered as optochemical sensors for detecting various analytes through mechanisms like fluorescence quenching or enhancement. nih.govnih.gov For instance, a novel fluorescent chemosensor combining hexachlorocyclotriphosphazene with a 4-hydroxycoumarin (B602359) moiety was synthesized for the selective detection of 2,4,6-trinitrophenol (TNP), a common nitroaromatic compound used in explosives and dyes. scienceopen.com This sensor demonstrated a significant fluorescence quenching response upon binding with TNP, enabling its detection at very low concentrations. scienceopen.com The primary mechanism for this sensing capability was identified as resonance energy transfer. scienceopen.com

Another area of application is the detection of metal ions, which is crucial for environmental monitoring and biological studies. nih.gov Researchers have developed coumarin-based probes that exhibit high selectivity for specific ions like copper (Cu²+). nih.gov For example, a coumarin-derived fluorescent probe was shown to experience significant fluorescence quenching specifically in the presence of Cu²+ ions, operating effectively over a wide pH range of 5 to 9. nih.gov Such sensors play a vital role in detecting contaminants in water and food. nih.gov

Table 1: Performance of a Coumarin-Based Fluorescent Sensor for TNP Detection

Parameter Value Reference
Target Analyte 2,4,6-trinitrophenol (TNP) scienceopen.com
Sensing Mechanism Fluorescence Quenching scienceopen.com
Stern-Volmer Constant (Ksv) 4.71 × 10⁴ M⁻¹ scienceopen.com

The application of coumarin-based fluorescent probes extends into the biological realm, particularly for live-cell imaging. nih.govresearchgate.net Their ability to function in aqueous environments and their sensitivity make them effective tools for visualizing the distribution and concentration of specific analytes within living cells. nih.gov

The coumarin-based chemosensor designed for Cu²+ detection has proven to be an effective and non-destructive probe for monitoring this ion in living cells. nih.gov Similarly, other probes have been successfully applied for the fluorescence imaging of histidine in hard-to-transfect living cells, demonstrating their potential in complex biological systems. nih.gov These capabilities are crucial for studying the roles of metal ions and other biomolecules in cellular processes and disease. nih.gov

Integration into Materials Science and Polymer Chemistry

The coumarin moiety is a versatile component in materials science, primarily due to its photoresponsive nature. mdpi.com It can be incorporated into polymer structures as a monomer or a functional additive to create materials with tunable properties that respond to light stimuli. mdpi.com

The key to the photoresponsive behavior of coumarin derivatives lies in their ability to undergo a reversible [2+2] cycloaddition reaction upon exposure to UV light. researchgate.netfigshare.com Irradiation with UV light at wavelengths greater than 300 nm causes the coumarin moieties to dimerize, forming cyclobutane (B1203170) rings. researchgate.netfigshare.com This dimerization process can be used to create crosslinked polymer networks. researchgate.netmdpi.com The process is reversible; subsequent irradiation with UV light at a shorter wavelength, typically around 254 nm, cleaves these cyclobutane rings, restoring the original coumarin structure. researchgate.netfigshare.com

This reversible photodimerization and photocleavage cycle is the foundation for creating a variety of photoresponsive materials, including self-healing polymers, materials for optical data storage, and light-triggered drug release systems. mdpi.comresearchgate.net The parent 2H-1-benzopyran structure is also known to exhibit photochromism—a reversible change of a single chemical species between two states having distinguishably different absorption spectra—though often at very low temperatures. nih.gov Structural modifications, however, can lead to compounds that are readily photochromic at room temperature. nih.gov

Table 2: Wavelength-Dependent Photoreactions of Coumarin Moieties

Process Activating Wavelength Result Reference
Photodimerization > 300 nm Formation of cyclobutane crosslinks researchgate.netfigshare.com

Coumarin derivatives like this compound can be chemically modified to act as monomers for polymerization or as additives to existing polymer systems. mdpi.com Incorporating coumarin units into polymer backbones or as pendant groups imparts photoresponsive properties to the material. mdpi.comresearchgate.net

For example, a photopolymerizable and photoresponsive monomer, 7-(hydroxyethoxy)-4-methyl-coumarin, was synthesized and polymerized using UV light (λ=405 nm). The resulting polymer, featuring coumarin pendant groups, could be reversibly crosslinked and un-crosslinked using different UV wavelengths, demonstrating a practical application of this chemistry. researchgate.net In other research, coumarin moieties have been incorporated into the backbone of silicone polymers, transforming them from typical thermosetting materials into a physical network with thermoplastic elastomeric characteristics. mdpi.com Furthermore, benzoxazine (B1645224) monomers containing coumarin units have been synthesized and blended with polymers like poly(N-vinyl-2-pyrrolidone) (PVP). mdpi.com The photodimerization of the coumarin units in these blends increases the crosslinking density, leading to improved thermal properties such as higher glass transition and thermal degradation temperatures. mdpi.com

Agricultural Chemistry Applications (e.g., Herbicide and Insecticide Research)

Coumarin and its derivatives exhibit a wide spectrum of biological activities, which has attracted significant interest in the field of agricultural chemistry for the development of new pesticides. acs.org These natural compounds are explored as eco-friendly alternatives to synthetic pesticides for use as insecticides, fungicides, and herbicides. acs.orgnih.gov

Research has shown that coumarins can act as potent insecticides. acs.org The parent compound, coumarin (2H-1-benzopyran-2-one), has demonstrated remarkable selectivity and high toxicity against the green peach aphid, Myzus persicae, a common agricultural pest. nih.gov Its efficacy is significant even at low concentrations, while showing low toxicity to non-target species like ladybugs and earthworms, highlighting its potential as an environmentally friendly aphicide. nih.gov

In herbicide research, coumarin derivatives have been developed as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis. researchgate.net A series of novel phenoxypyridine derivatives containing a coumarin structure showed excellent herbicidal activity against weeds like Abutilon theophrasti and Digitaria sanguinalis in greenhouse conditions. researchgate.net

A particularly advanced application involves using the photoresponsive properties of coumarin for the controlled release of agrochemicals. researchgate.net A system based on a coumarin copolymer was developed to encapsulate the herbicide 2,4-D. The release of the pesticide was triggered by exposure to UV light. This formulation not only provides controlled release but also improves the thermal stability of the herbicide and reduces leaching into the soil. Bioassay studies showed that this polymer-encapsulated formulation efficiently delivered the herbicide into plant tissues, enhancing its activity. researchgate.net

Table 3: Biological Activity of Coumarin Derivatives in Agricultural Applications

Application Target Organism/System Compound Type Finding/Result Reference
Insecticide Myzus persicae (Green Peach Aphid) Coumarin (parent compound) LC₅₀ value of 1.3 mg L⁻¹ nih.gov
Herbicide Abutilon theophrasti Phenoxypyridine with coumarin IC₅₀ value of 0.01937 mg/L for the most active compound researchgate.net

Analytical Chemistry Reagents and Chromatographic Standards

While specific research detailing the application of this compound as an analytical chemistry reagent or chromatographic standard is not extensively available in current literature, the broader class of 4-hydroxycoumarin derivatives to which it belongs has significant utility in these fields. These derivatives are recognized for their unique physicochemical properties, which make them valuable as fluorescent probes and as standards in various chromatographic techniques for the analysis of complex mixtures.

The core structure of 4-hydroxycoumarin provides a versatile scaffold for the synthesis of a wide array of derivatives with tailored analytical applications. Modifications at the 3- and 4-positions of the coumarin ring, in particular, can significantly influence their spectroscopic and chromatographic behavior.

Fluorescent Probes and Chemodosimeters

A notable application of 4-hydroxycoumarin derivatives in analytical chemistry is their use as fluorescent probes. sapub.org These compounds often exhibit strong fluorescence, with excitation and emission maxima that can be fine-tuned by introducing different functional groups. sapub.org This property is harnessed for the sensitive and selective detection of various analytes.

For instance, certain dihydroxy-substituted coumarins have been developed as fluorescent probes for the detection of nitroxide radicals like 4-amino-TEMPO and 4-hydroxy-TEMPO. nih.govrsc.org The interaction between the dihydroxycoumarin and the radical leads to a significant enhancement in fluorescence intensity, allowing for detection at nanomolar levels. nih.gov One study highlighted that 6,7-dihydroxycoumarin (esculetin) showed up to a 40-fold increase in fluorescence, with a limit of detection of 16.7 nM for 4-amino-TEMPO. nih.gov Another 4-hydroxycoumarin-based probe, 3-methyl-2-oxo-2H-chromen-7-yl propionate (B1217596) (MOCP), was designed for the highly sensitive and selective detection of hydrazine, exhibiting a low detection limit of 20 nM. researchgate.net

The following table summarizes the characteristics of some 4-hydroxycoumarin derivatives as fluorescent probes:

Compound/DerivativeAnalyte DetectedLimit of Detection (LOD)Key Findings
6,7-dihydroxycoumarin (Esculetin)4-amino-TEMPO16.7 nMUp to 40-fold fluorescence enhancement. nih.gov
Dihydroxycoumarins4-hydroxy-TEMPO285 µMHigh sensitivity, specificity, and selectivity. rsc.org
3-methyl-2-oxo-2H-chromen-7-yl propionate (MOCP)Hydrazine (N₂H₄)20 nMColor change from colorless to blue, fast reaction time (30 s). researchgate.net

Chromatographic Standards and Analysis

In the realm of chromatography, coumarin derivatives are frequently analyzed and used as standards. High-performance liquid chromatography (HPLC) is a common technique for the separation and quantification of coumarins in various matrices, including cosmetics and tobacco products. fishersci.comresearchgate.net In such analyses, specific coumarin derivatives can serve as internal or external standards to ensure the accuracy and reproducibility of the method.

For example, a study on the determination of coumarins in tobacco products by liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported limits of detection (LODs) in the range of 0.5–1.7 µg/kg and limits of quantitation (LOQs) from 1.7–5.2 µg/kg for various coumarin derivatives. researchgate.net The excellent sensitivity and selectivity of this method underscore the importance of having well-characterized standards for accurate quantification. researchgate.net

The table below outlines typical chromatographic conditions and performance data for the analysis of coumarin derivatives:

Analytical TechniqueAnalytesMatrixLODsLOQs
HPLC-UVVarious coumarinsCosmeticsNot specifiedNot specified
LC-MS/MSCoumarin and its derivativesTobacco Products0.5–1.7 µg/kg1.7–5.2 µg/kg

Given the structural similarity of this compound to other analytically active 4-hydroxycoumarin derivatives, it is plausible that this compound could also be developed as a specialized analytical reagent or a chromatographic standard. Further research would be necessary to explore its specific fluorescent properties and its behavior in various chromatographic systems to establish its utility in analytical chemistry.

Future Directions and Emerging Research Perspectives for 4 2 Oxopropoxy 2h 1 Benzopyran 2 One Chemistry and Biology

Application of Artificial Intelligence and Machine Learning in Derivative Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery, moving from traditional trial-and-error screening to a more predictive and targeted approach. For 4-(2-oxopropoxy)-2H-1-benzopyran-2-one, AI algorithms can be employed to design and screen vast virtual libraries of novel derivatives with enhanced efficacy and specificity.

Derivative IDModification on Benzopyran RingPredicted TargetPredicted Affinity Score (0-1)Novelty Score (0-1)
BP-A016-Fluoro substitutionDNA Topoisomerase II0.920.75
BP-A027-Amino substitutionPI3K0.880.81
BP-A038-Methoxy substitutionSrc Kinase0.850.69
BP-A04Modification of oxopropoxy side chainAldose Reductase0.950.89

Exploration of Novel Biological Targets and Undiscovered Mechanisms

While derivatives of the 2H-1-benzopyran-2-one scaffold are known to interact with certain targets, such as DNA topoisomerase II, a vast landscape of potential biological interactions remains unexplored. nih.govnih.gov Future research will focus on high-throughput screening and mechanism-of-action studies to identify novel protein and nucleic acid targets for this compound and its derivatives.

Techniques such as chemical proteomics, thermal proteome profiling, and phenotypic screening can reveal unexpected cellular effects and identify the specific proteins with which the compound interacts. The benzopyran-4-one skeleton, a related structure, has been investigated for its potential in treating diabetes by targeting enzymes like aldose reductase and α-glucosidase. researchgate.net Similarly, exploring the activity of this compound against targets relevant to metabolic diseases, neurodegeneration, and infectious diseases could open new therapeutic avenues. nih.govnih.gov Understanding these novel mechanisms is crucial for repositioning the compound for new indications and for designing next-generation derivatives with improved selectivity.

Table 2: Potential Novel Biological Targets for Investigation

Target ClassSpecific ExampleAssociated Disease AreaRationale based on Related Compounds
Protein KinasesGlycogen Synthase Kinase 3β (GSK3β)Neurodegenerative DiseasesRelated heterocyclic scaffolds show inhibitory activity. nih.gov
Metabolic EnzymesAldose ReductaseDiabetic ComplicationsBenzopyran-4-one derivatives are known inhibitors. researchgate.net
Parasitic EnzymesFilarial DNA Topoisomerase IIFilariasisA coumarin (B35378) derivative showed activity against B. malayi. nih.gov
Viral ProteinsHIV-1 Reverse TranscriptaseHIV/AIDSBenzopyran-4-one has been used as a template for anti-HIV compounds. mdpi.com

Development of Advanced Sustainable Synthetic Methodologies

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. Future research will focus on developing advanced, sustainable synthetic routes for this compound and its derivatives. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.

Current synthetic strategies for related benzopyran structures often rely on multi-step processes using reagents like phosphorus oxychloride and solvents such as dimethylformamide (DMF). nih.gov Future methodologies may explore biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions. Other approaches include flow chemistry, which allows for safer and more efficient reactions on a continuous basis, and the use of greener solvents derived from renewable sources. Developing a more atom-economical and environmentally benign synthesis will be critical for the eventual large-scale production of any clinically successful derivative. nuph.edu.ua

Table 3: Comparison of Conventional vs. Potential Sustainable Synthetic Route

ParameterConventional Method (e.g., Vilsmeier-Haack)Potential Sustainable Method (e.g., Biocatalysis/Flow Chemistry)
Catalyst/ReagentStoichiometric amounts of POCl₃Catalytic amount of an immobilized enzyme
SolventAnhydrous DMFAqueous buffer or green solvent (e.g., 2-MeTHF)
TemperatureElevated temperatures (e.g., 60-75°C) nih.govAmbient or near-ambient temperature
Waste GenerationSignificant inorganic salt wasteMinimal waste, recyclable catalyst
SafetyUse of corrosive and hazardous reagentsInherently safer process with milder conditions

Real-Time Spectroscopic Monitoring of Chemical and Biological Interactions

Understanding the dynamics of how this compound interacts with its biological targets is key to optimizing its function. Advances in spectroscopic techniques now allow for the real-time monitoring of these molecular interactions. mdpi.comresearchgate.net

Techniques such as in-operando Fourier-transform infrared (FTIR) and flow Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the synthesis of the compound and its derivatives, providing precise kinetic data and helping to identify reaction intermediates. magritek.com Furthermore, methods like Raman and fluorescence spectroscopy are powerful tools for studying the binding of the compound to target proteins in real-time. researchgate.net These approaches can provide invaluable information on binding kinetics (on/off rates), conformational changes induced upon binding, and the specific molecular groups involved in the interaction. This detailed dynamic information is crucial for the rational design of molecules with improved pharmacokinetic and pharmacodynamic properties.

Table 4: Application of Real-Time Spectroscopic Techniques

TechniquePrincipleApplication for this compoundKey Information Gained
Flow NMR/FTIRIn-situ analysis of reaction mixture flowing through the spectrometer. magritek.comMonitoring synthetic reactions.Reaction kinetics, intermediate identification, yield optimization.
Fluorescence SpectroscopyMeasures fluorescence changes upon binding (e.g., tryptophan quenching). mdpi.comStudying protein-ligand interactions.Binding affinity (Kd), stoichiometry, conformational changes.
Raman SpectroscopyAnalyzes inelastic scattering of monochromatic light to probe molecular vibrations. researchgate.netObserving ligand binding in complex biological media.Identification of binding sites, structural changes in both ligand and target.
Surface Plasmon Resonance (SPR)Detects changes in refractive index at a sensor surface as molecules bind.Quantifying biomolecular interactions without labeling.Association/dissociation rate constants (ka/kd), affinity (KD).

Design of Multi-Target Directed Molecular Probes

Many complex diseases, such as cancer and Alzheimer's disease, involve multiple pathological pathways. The "one molecule, one target" paradigm is often insufficient for treating such multifactorial conditions. A promising future direction is the design of multi-target-directed ligands (MTDLs) based on the this compound scaffold. nih.gov

This strategy involves creating hybrid molecules that can simultaneously modulate two or more distinct biological targets. For example, the core benzopyran structure could be linked to another pharmacophore known to inhibit a different key enzyme in a disease pathway. In the context of Alzheimer's disease, derivatives have been designed to inhibit both cholinesterases and monoamine oxidases. nih.gov Similarly, a derivative of this compound could be designed to inhibit both a specific kinase and a protein involved in apoptosis, offering a synergistic anticancer effect. mdpi.com This approach could lead to more effective therapies with potentially reduced chances of developing drug resistance. nih.gov

Table 5: Conceptual Design of a Multi-Target Probe

Component 1 (Scaffold)LinkerComponent 2 (Pharmacophore)Target 1Target 2Potential Therapeutic Area
This compoundFlexible alkyl chainIsoxazole moietyDNA Topoisomerase IISrc KinaseOncology mdpi.com
This compoundAmide bondTetrahydro-pyridinone moietyMonoamine Oxidase B (MAO-B)Butyrylcholinesterase (BChE)Neurodegenerative Disease nih.gov
This compoundEster linkageTriazole moietyCancer cell proliferation pathwayApoptosis induction pathwayOncology jneonatalsurg.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Oxopropoxy)-2H-1-benzopyran-2-one, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Kumare et al. (2014) synthesized structurally similar coumarin derivatives by reacting phenolic precursors with acylating agents (e.g., acetyl chloride) in acidic conditions, achieving yields up to 86% . Key parameters include temperature control (80–100°C), solvent selection (e.g., ethanol or acetic acid), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product homogeneity.

Q. How should spectroscopic techniques (IR, NMR, UV-Vis) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • IR : Identify the carbonyl (C=O) stretch of the lactone ring (~1700–1750 cm⁻¹) and ketone (C=O) from the 2-oxopropoxy group (~1650–1680 cm⁻¹) .
  • ¹H/¹³C NMR : Assign resonances for the coumarin core (e.g., aromatic protons at δ 6.5–8.0 ppm) and the oxopropoxy side chain (e.g., methyl protons at δ 2.1–2.5 ppm) .
  • UV-Vis : Monitor absorption maxima (~300–350 nm) characteristic of conjugated π-systems in coumarins .

Q. What are the stability considerations for handling this compound under laboratory conditions?

  • Methodological Answer : The compound may degrade under prolonged exposure to light, moisture, or basic conditions. Store in amber vials at –20°C under inert gas (N₂/Ar). Avoid contact with oxidizing agents, as coumarin derivatives are prone to decomposition via hydrolysis or oxidation . Stability tests (HPLC or TLC) should be conducted monthly.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Synthesize analogs with modifications to the oxopropoxy chain (e.g., alkylation, halogenation) or coumarin core (e.g., hydroxyl/methoxy substitutions). Test against target enzymes (e.g., cytochrome P450) using fluorescence-based assays. Kumare et al. (2014) demonstrated SAR for antibacterial activity by correlating substituent electronegativity with potency .

Q. What analytical methods are suitable for quantifying trace impurities in this compound samples?

  • Methodological Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Coupled LC-MS (ESI+ mode) identifies impurities via molecular ion peaks. Calibration curves with certified reference materials ensure accuracy .

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Perform variable-temperature NMR or deuterium exchange experiments to confirm dynamic equilibria. Cross-validate with computational methods (DFT calculations for vibrational frequencies) .

Q. What strategies mitigate decomposition during catalytic reactions involving this compound?

  • Methodological Answer : Use mild catalysts (e.g., Pd/C under H₂ at low pressure) and non-polar solvents (toluene, DCM) to minimize side reactions. Monitor reaction progress via in-situ FTIR to detect intermediates. highlights isomerization risks under basic conditions, requiring pH control .

Data Contradictions and Validation

  • Synthetic Yields : Discrepancies in yields (e.g., 73–86% in similar coumarin syntheses) may stem from purity of starting materials or reaction scale. Replicate procedures with strict anhydrous conditions .
  • Spectral Assignments : Conflicting IR peaks for carbonyl groups (e.g., 1650 vs. 1680 cm⁻¹) could reflect polymorphic forms. Use single-crystal XRD to resolve structural ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.